molecular formula C10H5ClO4 B1581426 6-chloro-4-oxo-4H-chromene-2-carboxylic acid CAS No. 5006-45-1

6-chloro-4-oxo-4H-chromene-2-carboxylic acid

Cat. No. B1581426
CAS RN: 5006-45-1
M. Wt: 224.59 g/mol
InChI Key: HALQFUWRVXLBIS-UHFFFAOYSA-N
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Description

6-chloro-4-oxo-4H-chromene-2-carboxylic acid is a chemical compound with the molecular formula C10H5ClO4 . It is a derivative of chromone, a class of heterocyclic compounds with a benzoannelated γ-pyrone ring .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the synthesis and reactions of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid have been reported . The reaction was performed using phosphorus pentachloride in dry cyclohexane .


Molecular Structure Analysis

The molecular structure of a similar compound, 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid, has been determined by NMR spectroscopy and X-ray crystallography . The compound is monoclinic, with unit cell dimensions a = 14.923 (5), b = 6.615 (2), c = 14.921 (5) Å, β = 101.44 (3)°, V = 1443.7 (8) Å3, Z = 4, Dcalc. = 1.383 g/cm3 .


Chemical Reactions Analysis

In the EI mass spectra of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs, an interesting ion formed by the rearrangement of the TMS group and intramolecular reaction with simultaneous loss of a C3O (:C=C=C=O) molecule has been observed .

Scientific Research Applications

Synthesis and Properties

6-Chloro-4-oxo-4H-chromene-2-carboxylic acid has been the subject of various studies focusing on its synthesis and structural properties. For instance, Barili et al. (2001) described the synthesis and reactions of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid, examining its molecular structure through NMR spectroscopy and X-ray crystallography (Barili et al., 2001).

Synthesis Methods

Research has also been conducted on the synthesis methods of related compounds. Zhu et al. (2014) developed a rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate in many biologically active compounds (Zhu et al., 2014).

Marine Drug Synthesis

The potential application of 6-chloro-4-oxo-4H-chromene-2-carboxylic acid in marine drug synthesis has been explored. Li et al. (2013) synthesized 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the study of renieramycin M, an antitumor antibiotic tetrahydroisoquinoline natural product (Li et al., 2013).

Fluorescence Properties

Shi et al. (2017) investigated the fluorescence properties of benzo[c]coumarin carboxylic acids, which included derivatives of 6-chloro-4-oxo-4H-chromene-2-carboxylic acid. They found excellent fluorescence in ethanol solution and the solid state due to the conjugated system and various hydrogen bonds (Shi et al., 2017).

Antifungal Agents

Ali et al. (2008) synthesized new 4-oxo-4H-chromone derivatives bearing nitrogen heterocyclic systems from 6-chloro-4-oxo-4H-chromene, finding significant antifungal activities in some of the compounds (Ali et al., 2008).

Antibacterial Activity

Behrami and Vaso (2017) reported the synthesis of compounds from 4-Amino-7-chloro-2-oxo-2H-chromen-3-carbaldehyde, related to 6-chloro-4-oxo-4H-chromene-2-carboxylic acid, and assessed their antibacterial activity, showing effective bacteriostatic and bactericidal properties (Behrami & Vaso, 2017).

Safety And Hazards

For 6-chloro-4-oxo-4H-chromene-2-carboxylic acid methyl ester, in case of skin contact, it is advised to wash immediately with plenty of soap and water. In case of eye contact, bathe the eye with running water for 15 minutes. If ingested, wash out the mouth with water and consult a doctor. In case of accidental inhalation of vapours, move to fresh air .

properties

IUPAC Name

6-chloro-4-oxochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALQFUWRVXLBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198198
Record name 4H-1-Benzopyran-2-carboxylic acid, 6-chloro-4-oxo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-oxo-4H-chromene-2-carboxylic acid

CAS RN

5006-45-1
Record name 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=5006-45-1
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Record name 4H-1-Benzopyran-2-carboxylic acid, 6-chloro-4-oxo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-2-carboxylic acid, 6-chloro-4-oxo-
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Record name 6-chloro-4-oxo-4H-chromene-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Cagide, C Oliveira, J Reis, F Borges - Molecules, 2019 - mdpi.com
6-Bromochromone-2-carboxylic acid (3) was synthesized by a microwave-assisted process. The optimization of the reaction was performed varying parameters, such as type of base/…
Number of citations: 4 www.mdpi.com
JK Lynch, JC Freeman, AS Judd… - Journal of medicinal …, 2006 - ACS Publications
… Commercially available 6-chloro-4-oxo-4H-chromene-2-carboxylic acid (2.8 g, 12.5 mmol) was coupled to 4-amino-1-BOC-piperidine (2.5 g, 12.5 mmol) using general method E to …
Number of citations: 54 pubs.acs.org
S Nair - 2012 - open.uct.ac.za
University of Cape Town Page 1 The copyright of this thesis vests in the author. No quotation from it or information derived from it is to be published without full acknowledgement of the …
Number of citations: 2 open.uct.ac.za

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